An In-depth Technical Guide on the Formation Mechanisms of Methylpropylnitrosamine
An In-depth Technical Guide on the Formation Mechanisms of Methylpropylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitrosamines, including N-nitroso-N-methyl-N-propylamine (MPNA), are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Their formation can occur under various conditions, often involving common reagents and synthetic pathways. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of methylpropylnitrosamine. It delves into the requisite chemical precursors, the influence of reaction conditions, catalytic and inhibitory factors, and the analytical methodologies essential for their detection and control. This document is intended to serve as a foundational resource for professionals engaged in drug development and manufacturing, offering insights to mitigate the risk of these impurities.
Introduction: The Imperative of Understanding Nitrosamine Formation
The discovery of nitrosamine impurities in widely used medications has led to significant regulatory scrutiny and product recalls, underscoring the critical need for a thorough understanding of their formation pathways.[1][2] Nitrosamines are characterized by a nitroso group (-N=O) bonded to an amine.[3] Methylpropylnitrosamine (MPNA), also known as N-Nitroso-methyl-n-propylamine, is a specific nitrosamine that can arise from the reaction of methylpropylamine with a nitrosating agent.[4][5] The risk of nitrosamine formation is a multifaceted issue, influenced by factors ranging from the synthetic route of the active pharmaceutical ingredient (API) to the composition of excipients and storage conditions.[2][6] This guide will systematically deconstruct the chemical principles that underpin MPNA formation, providing a framework for risk assessment and control.
Core Chemical Principles of Nitrosamine Formation
The fundamental reaction for the formation of most nitrosamines, including MPNA, is the nitrosation of a secondary or tertiary amine by a nitrosating agent.[7]
The Key Reactants
-
Amine Source (Methylpropylamine): Methylpropylamine is a secondary amine that serves as the direct precursor to MPNA. In the context of pharmaceutical manufacturing, secondary amines can be present as starting materials, intermediates, reagents, catalysts, or as impurities in solvents and other raw materials.[8] For instance, solvents like N,N-dimethylformamide (DMF) can degrade under certain conditions to produce secondary amines.[8]
-
Nitrosating Agent: The most common nitrosating agent is nitrous acid (HNO₂), which is unstable and typically formed in situ from a nitrite salt (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[7][9] Nitrates (NO₃⁻) can also serve as a source of nitrites, often through microbial conversion or as impurities in raw materials.[9][10]
The General Reaction Mechanism
The formation of MPNA from methylpropylamine and nitrous acid can be summarized by the following reaction:
(CH₃)(CH₃CH₂CH₂)NH + HNO₂ → (CH₃)(CH₃CH₂CH₂)N-N=O + H₂O
This reaction is most favorable under acidic conditions, which facilitate the formation of the active nitrosating species from nitrite.[9]
Detailed Formation Mechanisms of Methylpropylnitrosamine
The formation of MPNA can proceed through several pathways, the prevalence of which depends on the specific chemical environment.
Nitrosation via Nitrous Acid
This is the most common pathway. The reaction is initiated by the protonation of nitrite to form nitrous acid, which can then exist in equilibrium with various active nitrosating species.
Transnitrosation
Transnitrosation is a process where a nitroso group is transferred from one molecule to another.[11] This can occur between a nitrosothiol and an amine, or between different nitrosamines.[12][13] This pathway is significant as it suggests that the presence of other nitroso compounds can lead to the formation of MPNA, even in the absence of a direct nitrosating agent.[14]
Role of Carbonyl Compounds
Carbonyl compounds, such as formaldehyde, can catalyze the formation of nitrosamines, particularly under neutral or basic conditions.[15] The mechanism involves the formation of an iminium ion intermediate, which is highly reactive towards nitrite.[15]
Factors Influencing Methylpropylnitrosamine Formation
Several factors can significantly impact the rate and extent of MPNA formation.
| Factor | Effect on MPNA Formation | Rationale |
| pH | Formation is favored in acidic conditions (optimal pH ~3.4). | Acidic pH promotes the formation of the active nitrosating agent, nitrous acid, from nitrite salts.[9] |
| Temperature | Increased temperature generally accelerates the reaction rate. | Provides the necessary activation energy for the reaction to proceed. High temperatures during manufacturing or storage can increase the risk.[9][16] |
| Presence of Catalysts | Thiocyanate, halides, and certain carbonyl compounds can catalyze the reaction. | These species can form more potent nitrosating intermediates or facilitate the reaction through alternative pathways.[10][15] |
| Presence of Inhibitors | Ascorbic acid (Vitamin C), tocopherols, and certain phenols can inhibit formation. | These compounds act as scavengers of nitrosating agents, reacting with them more readily than the amine.[10][17] |
Analytical Methodologies for Detection and Quantification
Due to the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required for their detection.[3][18]
Sample Preparation
Effective sample preparation is crucial to remove matrix interferences and concentrate the analytes. Common techniques include:
-
Solid-Phase Extraction (SPE)
-
Liquid-Liquid Extraction (LLE)
-
Dispersive Liquid-Liquid Microextraction (DLLME)
Analytical Techniques
The most widely used techniques for nitrosamine analysis are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for a wide range of nitrosamines.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): Particularly effective for volatile nitrosamines.[19][20]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, aiding in the identification of unknown nitrosamine impurities.[20]
Experimental Protocol: Quantification of MPNA in a Drug Substance by LC-MS/MS
This protocol provides a general framework for the analysis of MPNA. Method validation is essential for regulatory submission.
1. Standard and Sample Preparation:
- Prepare a stock solution of MPNA reference standard in a suitable solvent (e.g., methanol).
- Create a series of calibration standards by diluting the stock solution.
- Accurately weigh the drug substance and dissolve it in a suitable diluent.
2. Chromatographic Conditions:
- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
- Flow Rate: Optimized for the column dimensions.
- Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for MPNA for quantification and confirmation.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the MPNA standard against its concentration.
- Determine the concentration of MPNA in the sample by interpolating its peak area on the calibration curve.
Mitigation and Control Strategies
A comprehensive risk-based approach is necessary to control nitrosamine impurities.[2][3]
-
Process Optimization: Modify synthetic routes to avoid the use of secondary amines and nitrosating agents in the same or consecutive steps.[3]
-
Raw Material Control: Implement stringent specifications for starting materials, reagents, and solvents to limit the presence of amine and nitrite impurities.[16]
-
Use of Inhibitors: In some cases, the addition of inhibitors like ascorbic acid can be an effective control measure.[10]
-
Purification: Employ appropriate purification techniques to remove any formed nitrosamines from the API.
-
Storage and Packaging: Assess the potential for nitrosamine formation during storage and select appropriate packaging materials that do not leach nitrosating agents or their precursors.[2][16]
Conclusion
The formation of methylpropylnitrosamine is a complex process governed by fundamental principles of organic chemistry. A thorough understanding of the underlying mechanisms, influencing factors, and analytical methodologies is paramount for the effective control of this and other nitrosamine impurities in pharmaceutical products. By implementing a proactive, science-driven approach to risk assessment and mitigation, the pharmaceutical industry can ensure the quality and safety of medicines for patients worldwide.
References
-
U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]
-
Shinde, V. (2020, July 30). Chemistry for The Formation of Nitrosamines. Veeprho. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass. Retrieved from [Link]
-
Challis, B. C., & Bartlett, C. D. (1975). Catalysis and inhibition of N-nitrosation reactions. PubMed. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Nitrosamine Risk Factors. Zamann Pharma. Retrieved from [Link]
-
Egyptian Drug Authority. (2025, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Retrieved from [Link]
-
FDA. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Foley.com. Retrieved from [Link]
-
Al-Malki, J., & Al-Thabiani, A. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. NIH. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). 5 key Sources of Nitrosamine Contamination You Must Control. ResolveMass. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. NPRA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. ECA Academy. Retrieved from [Link]
-
Loeppky, R. N., & Christiansen, R. L. (1978). Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosamine. Retrieved from [Link]
-
Devery, J. J. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Retrieved from [Link]
-
FreeThink Technologies. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]
-
Nutralab. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
Lim, S., Lee, W., & Lee, Y. (2018). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. ACS Publications. Retrieved from [Link]
-
Microbioz India. (2023, October 30). Detecting Nitrosamine Impurities: Advances in Analytical Techniques. Retrieved from [Link]
-
SCIEX. (n.d.). A Comprehensive and Rapid Method for Quantifying Nitrosamine Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. Retrieved from [Link]
-
Kumar, A., & Singh, B. K. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
-
Gray, J. I., & Dugan, L. R. (1975). Effect of Phenols on Nitrosamine Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Retrieved from [Link]
-
Bercu, J. P., & Mas-Roselló, J. (n.d.). Developing Structure-Activity Relationships for N-Nitrosamine Activity. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitroso-methylpropylamine. PubChem. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment. (2015, December 31). N-Nitrosomethyl-n-propylamine. OEHHA. Retrieved from [Link]
-
Moran, E. E., & Tsvetkov, P. (2012, November 3). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. NIH. Retrieved from [Link]
-
Devery, J. J. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. NIH. Retrieved from [Link]
-
Feelisch, M., & Stamler, J. S. (2012, April 2). The Chemical Biology of S-Nitrosothiols. NIH. Retrieved from [Link]
-
Loscalzo, J., & Freedman, J. E. (1998). S-Transnitrosation reactions are involved in the metabolic fate and biological actions of nitric oxide. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylpropylnitrosamine. PubChem. Retrieved from [Link]
-
Knipp, M., & Braun, O. (n.d.). Specific reactions of S-nitrosothiols with cysteine hydrolases: A comparative study between dimethylargininase-1 and CTP synthetase. NIH. Retrieved from [Link]
-
Balazy, M. (n.d.). Decomposition of S-nitrosocysteine via S- to N-transnitrosation. NIH. Retrieved from [Link]
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Nitrosamine Risk Factors - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 4. N-Nitrosomethyl-n-propylamine - OEHHA [oehha.ca.gov]
- 5. Methylpropylnitrosamine | C4H10N2O | CID 13545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-Transnitrosation reactions are involved in the metabolic fate and biological actions of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Volume 29 No 9 page 70 [library.scconline.org]
- 18. npra.gov.my [npra.gov.my]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. microbiozindia.com [microbiozindia.com]
